![molecular formula C15H14ClNO2 B2970388 N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478078-36-3](/img/structure/B2970388.png)
N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
Overview
Description
Furan-2-carboxamide derivatives are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . They have been found to have unique inhibitory properties due to the presence of a carboxamide moiety . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Furan-2-carboxamide derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives has been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .
Scientific Research Applications
- Specific Applications :
Green Chemistry and Sustainable Development
Beyond their biological applications, furan derivatives contribute to sustainable development. Consider the following:
- Applications :
Epoxy Resins
Furan derivatives have also been explored in materials science, particularly in epoxy resins:
Mechanism of Action
Target of Action
The primary target of N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . MCH-R1 is a G protein-coupled receptor predominantly expressed in the lateral hypothalamus of the brain . It plays a physiological role in the regulation of feeding and energy homeostasis .
Mode of Action
N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide acts as an antagonist to the MCH-R1 . It inhibits the action of the Melanin Concentrating Hormone (MCH), an orexigenic cyclic 19-amino acid polypeptide . This inhibition disrupts the normal functioning of MCH, thereby affecting feeding and energy homeostasis .
Biochemical Pathways
The compound’s interaction with MCH-R1 affects the biochemical pathways related to feeding and energy homeostasis . By acting as an antagonist to MCH-R1, it disrupts the normal signaling of MCH, leading to changes in these pathways .
Pharmacokinetics
It had unacceptable oral bioavailability .
Result of Action
The antagonistic action of N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide on MCH-R1 can lead to changes in feeding behavior and energy homeostasis . This could potentially be used to treat conditions like obesity .
Future Directions
Furan-2-carboxamide derivatives have shown promise as novel inhibitors of lethal H5N1 influenza A virus . Their potential influence on ecology and human health is becoming more and more worthy of consideration . Therefore, efforts to develop improved and new antiviral drugs will be crucial for controlling future influenza outbreaks .
properties
IUPAC Name |
N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-7-8-17-15(18)14-9-12-11-4-2-1-3-10(11)5-6-13(12)19-14/h1-6,14H,7-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHBUVISLQXQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324710 | |
Record name | N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide | |
CAS RN |
478078-36-3 | |
Record name | N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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